Oleifolioside A
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Overview
Description
Oleifolioside A is a triterpenoid compound isolated from Dendropanax morbifera Leveille (commonly known as D. morbifera). This plant species belongs to the Dendropanax genus, which encompasses approximately 91 to 95 speciesD. morbifera has been traditionally used in Korea and South America for various medicinal purposes .
Scientific Research Applications
Anti-inflammatory Properties
Oleifolioside A, isolated from Dendropanax morbifera, exhibits significant anti-inflammatory properties. It inhibits nitric oxide and prostaglandin E2 production, suppresses inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, and impedes NF-κB and MAPK signaling pathways in LPS-stimulated RAW 264.7 macrophages (Yu et al., 2012).
Cancer Cell Apoptosis Induction
This compound induces caspase-independent apoptosis in human cervical carcinoma HeLa cells. It triggers up-regulation of Bad, loss of mitochondrial membrane potential, and nuclear relocation of mitochondrial factors like apoptosis-inducing factor (AIF) and endonuclease G (EndoG), marking its potential as an anticancer agent (Yu et al., 2012).
Leishmanicidal Activity
This compound, along with similar compounds, has demonstrated notable growth inhibitory activity against Leishmania donovani, making it a potential agent for treating leishmaniasis. It exhibits minimal toxicity to mammalian cells, enhancing its therapeutic value (Ozipek et al., 2005).
Mechanism of Action
Future Directions
: Balakrishnan, R., Cho, D.-Y., Kim, I. S., & Choi, D.-K. (2020). Dendropanax Morbiferus and Other Species from the Genus Dendropanax: Therapeutic Potential of Its Traditional Uses, Phytochemistry, and Pharmacology. Antioxidants, 9(10), 962. DOI: 10.3390/antiox9100962 : Oleifolioside A-induced autophagy was dramatically inhibited by pretreatment with an ERK inhibitor, U0126, which resulted in a marked reduction in cell viability. This indicates that This compound induces autophagy through ERK activation in HCT-116 cells and that autophagy suppression enhances apoptosis induced by This compound. (Source: Appl Biol Chem)
Properties
IUPAC Name |
(2S,3R,4S,5R)-2-[[(1S,3R,6S,8R,9S,11S,12S,14S,15R,16R)-15-[(2R,5S)-5,6-dihydroxy-6-methylheptan-2-yl]-6-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2R,3S,4R,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-14-hydroxy-7,7,12,16-tetramethyl-9-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]oxane-3,4,5-triol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H76O17/c1-20(8-9-27(50)41(4,5)56)29-21(46)15-43(7)26-14-25(60-37-33(54)30(51)22(47)16-57-37)36-40(2,3)28(10-11-45(36)19-44(26,45)13-12-42(29,43)6)61-39-35(32(53)24(49)18-59-39)62-38-34(55)31(52)23(48)17-58-38/h20-39,46-56H,8-19H2,1-7H3/t20-,21+,22-,23-,24-,25+,26+,27+,28+,29+,30+,31-,32+,33-,34+,35-,36+,37+,38-,39+,42-,43+,44+,45-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUQOCGARTQFYMS-VDDOHTIJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(C(C)(C)O)O)C1C(CC2(C1(CCC34C2CC(C5C3(C4)CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(CO7)O)O)O)OC8C(C(C(CO8)O)O)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H](C(C)(C)O)O)[C@H]1[C@H](C[C@@]2([C@@]1(CC[C@]34[C@H]2C[C@@H]([C@@H]5[C@]3(C4)CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@@H]7[C@H]([C@@H]([C@@H](CO7)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H76O17 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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